![molecular formula C19H18ClN3O3 B11304357 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11304357.png)

2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

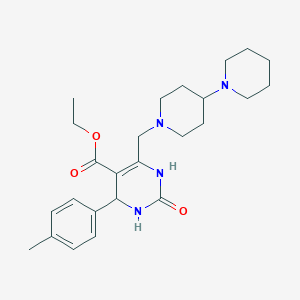

2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a chlorophenyl group, an oxadiazole ring, and an acetamide moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-{2-[5-(4-Chlorphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamid umfasst in der Regel mehrere Schritte:

Bildung des Oxadiazolrings: Der Oxadiazolring wird oft durch die Cyclisierung geeigneter Hydrazide mit Carbonsäuren oder deren Derivaten unter dehydrierenden Bedingungen synthetisiert.

Anlagerung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch nucleophile aromatische Substitutionsreaktionen eingeführt.

Kopplung mit Phenoxyacetamid: Der letzte Schritt umfasst die Kopplung des Oxadiazol-Zwischenprodukts mit Phenoxyacetamid in Gegenwart von Kupplungsmitteln wie EDCI oder DCC, oft in Lösungsmitteln wie Dichlormethan oder DMF.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Steigerung der Ausbeute und Reinheit beinhalten. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Reinigungsverfahren wie Umkristallisation und Chromatographie.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Phenoxy- und Acetamid-Einheiten.

Reduktion: Reduktionsreaktionen können den Oxadiazolring oder die Chlorphenylgruppe zum Ziel haben.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können auftreten, insbesondere an der Chlorphenylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder chemische Reduktion unter Verwendung von Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) oder Nucleophile wie Amine und Thiole.

Hauptprodukte:

Oxidationsprodukte: Hydroxylierte Derivate und Carbonsäuren.

Reduktionsprodukte: Reduzierte Oxadiazolderivate und dechlorierte Phenylverbindungen.

Substitutionsprodukte: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nucleophil.

Chemie:

Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie fungieren und verschiedene katalytische Prozesse ermöglichen.

Materialwissenschaften: Anwendung bei der Entwicklung von fortschrittlichen Materialien mit spezifischen elektronischen oder photonischen Eigenschaften.

Biologie und Medizin:

Pharmakologie: Untersuchung auf sein Potenzial als entzündungshemmendes, antimikrobielles oder Antikrebsmittel aufgrund seiner einzigartigen strukturellen Eigenschaften.

Biochemie: Untersuchung seiner Interaktionen mit biologischen Makromolekülen, einschließlich Proteinen und Nukleinsäuren.

Industrie:

Landwirtschaft: Mögliche Verwendung als Pestizid oder Herbizid aufgrund seiner bioaktiven Eigenschaften.

Pharmazeutika: Entwicklung neuer Medikamentenkandidaten und Therapeutika.

5. Wirkmechanismus

Der Wirkmechanismus von 2-{2-[5-(4-Chlorphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamid umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen:

Molekulare Zielstrukturen: Enzyme, Rezeptoren und Ionenkanäle sind häufige Zielstrukturen, bei denen die Verbindung als Inhibitor oder Modulator wirken kann.

Beteiligte Signalwege: Die Verbindung kann Signalwege beeinflussen, die mit Entzündungen, Zellproliferation und Apoptose zusammenhängen, abhängig von ihrer spezifischen Anwendung.

Ähnliche Verbindungen:

- 2-{2-[5-(4-Bromphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamid

- 2-{2-[5-(4-Fluorphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamid

Vergleich:

- Strukturelle Unterschiede: Der Hauptunterschied liegt im Substituenten am Phenylring (Chlor, Brom, Fluor).

- Einzigartige Eigenschaften: Das Chlorphenylderivat kann im Vergleich zu seinen Brom- und Fluorkollegas unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was sich auf seine Wirksamkeit und Sicherheitsprofil in verschiedenen Anwendungen auswirkt.

Dieser ausführliche Artikel bietet einen umfassenden Überblick über 2-{2-[5-(4-Chlorphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamid, einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkmechanismen und Vergleiche mit ähnlichen Verbindungen.

Wirkmechanismus

The mechanism of action of 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and ion channels are common targets, where the compound can act as an inhibitor or modulator.

Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

- 2-{2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

- 2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

Comparison:

- Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, bromine, fluorine).

- Unique Properties: The chlorophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its bromine and fluorine counterparts, influencing its efficacy and safety profile in various applications.

This detailed article provides a comprehensive overview of 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel |

C19H18ClN3O3 |

|---|---|

Molekulargewicht |

371.8 g/mol |

IUPAC-Name |

2-[2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C19H18ClN3O3/c1-12(2)21-17(24)11-25-16-6-4-3-5-15(16)18-22-19(26-23-18)13-7-9-14(20)10-8-13/h3-10,12H,11H2,1-2H3,(H,21,24) |

InChI-Schlüssel |

QCRYTGPETYQANO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC(=O)COC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11304288.png)

![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B11304298.png)

![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11304305.png)

![3-Methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304309.png)

![10-butyl-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11304312.png)

![3-(4-(benzo[d]thiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B11304326.png)

![2-(4-chloro-3-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11304329.png)

![3-(3-phenylpropyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11304332.png)

![2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11304341.png)

![3-(3-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11304344.png)

![2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11304352.png)